Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-prop-2-ynyloxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-7-11(10(12)13-4-2)8-5-6-9-14-11/h1H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLNZBEBHBACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCO1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate can be synthesized through several methods. One common approach involves the alkylation of oxane derivatives with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests it could serve as a precursor for the synthesis of bioactive compounds.
Case Study: Anticancer Activity
A study explored the synthesis of derivatives from this compound, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines. The derivatives were found to induce apoptosis through mitochondrial pathways, making them candidates for further development as anticancer agents.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules through various reaction mechanisms.
Case Study: Synthesis of Heterocycles
Research demonstrated the use of this compound in the synthesis of heterocycles, which are crucial in pharmaceutical chemistry. The compound facilitated the formation of pyran derivatives through cyclization reactions, showcasing its versatility as a building block in organic synthesis.
Agrochemical Applications
The compound’s structure allows it to be explored for potential use in agrochemicals, particularly as a component in pesticides or herbicides.
Case Study: Pesticidal Activity
A series of experiments evaluated the pesticidal properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited effective insecticidal activity against common agricultural pests, suggesting their potential application in crop protection.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Organic Synthesis | Used as an intermediate for synthesizing heterocycles | |
| Pesticidal | Effective against agricultural pests |
Table 2: Chemical Reactions Involving this compound
Mechanism of Action
The mechanism of action of ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxooxane-2-carboxylate (CAS: 1228386-26-2)
- Molecular Formula : C₉H₁₄O₄
- Key Features: Contains a methyl group and a ketone (4-oxo) on the oxane ring. Applications: Intermediate in synthesizing heterocyclic compounds, particularly where keto groups are required for further functionalization .
Diallyl 2,2'-oxydiethyl dicarbonate (CAS: 142-22-3)
- Molecular Formula : C₁₂H₁₆O₇
- Key Features: Contains allyl groups and carbonate esters, offering distinct reactivity in polymerization and crosslinking. Higher oxygen content compared to the target compound, influencing solubility and thermal stability. Applications: Used in resin formulations and as a monomer in biodegradable polymers .
(Prop-2-yn-1-ylsulfanyl)carbonitrile (CAS: 24309-48-6)
- Molecular Formula : C₄H₃NS
- Key Features :
Comparative Data Table
Research Findings and Limitations
- Safety Data: Limited toxicological information is available for the target compound, whereas (Prop-2-yn-1-ylsulfanyl)carbonitrile explicitly notes uninvestigated hazards .
- Structural Trade-offs : The absence of the oxane ring in (Prop-2-yn-1-ylsulfanyl)carbonitrile reduces steric hindrance, enhancing reactivity but limiting conformational stability .
Biological Activity
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate is a compound that has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an oxane ring and a prop-2-yn-1-yl group. This structural configuration allows the compound to participate in a variety of chemical reactions, making it a valuable tool in both research and industrial applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor or activator , binding to active sites and modifying enzyme activity.
Key Mechanisms:
- Enzymatic Transformation : The compound undergoes enzymatic reactions that lead to the formation of active metabolites capable of influencing cellular pathways.
- Covalent Bond Formation : The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of their activities.
- Hydrophobic Interactions : The oxane ring may engage with hydrophobic pockets in proteins, stabilizing the compound-protein complex and altering signal transduction pathways.
Biological Applications
This compound has several promising applications in biological research and medicine:
1. Medicinal Chemistry
- Drug Development : The compound is being investigated as a precursor for synthesizing pharmaceutical agents targeting specific enzymes and receptors. Its derivatives have shown potential in developing drugs for various diseases.
- Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.
2. Biological Pathway Investigation
- Used as a probe to study enzyme mechanisms and biological pathways, aiding in the understanding of complex biochemical processes.
3. Industrial Applications
- Employed in the synthesis of specialty chemicals and materials, showcasing its versatility beyond medicinal uses.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential for therapeutic use in metabolic disorders.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of ethyl 2-(prop-2-yn-1-yloxane)-carboxylate aimed at enhancing bioavailability and efficacy against cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into its clinical applications.
Q & A
Q. What are the recommended synthetic methodologies for Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate?
The synthesis of this compound typically involves alkylation of the oxane ring with propargyl groups. A common approach is the use of propargyl bromide under basic conditions (e.g., sodium hydride in DMF), as demonstrated in analogous ester syntheses . For regioselective functionalization, transition-metal catalysts (e.g., Pd or Cu) may optimize yields, particularly in sterically hindered systems . Key steps include inert atmosphere handling, solvent selection (DMF or THF), and purification via recrystallization (e.g., hot ethanol) to achieve >80% yields .
Q. What characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Use SHELXT/SHELXL for space-group determination and refinement, especially when resolving stereochemistry or verifying the oxane-propargyl spatial arrangement .
- NMR spectroscopy : Compare H and C NMR data (e.g., propargyl proton signals at δ ~2.5 ppm, ester carbonyl at ~165 ppm) with computational predictions or analogous compounds .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for validating synthetic intermediates .
Q. What safety protocols should be followed given limited toxicological data?
- Handling : Use PPE (gloves, lab coat) and avoid inhalation/contact (precautionary statements P261/P262 ).
- Ventilation : Work in a fume hood to minimize exposure to vapors.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult safety data sheets (SDS) of structurally related esters for guidance .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity and thermochemical properties?
DFT methods (e.g., B3LYP hybrid functionals) can model bond dissociation energies, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, exact-exchange terms improve accuracy in predicting atomization energies (average deviation <2.4 kcal/mol ). Applications include:
- Propargyl group stability : Assess susceptibility to nucleophilic attack or cycloaddition.
- Solvent effects : Simulate solvation free energies to optimize reaction conditions.
Q. How to resolve contradictions between experimental and computational data during characterization?
- Cross-validation : Combine XRD (for absolute configuration) with vibrational spectroscopy (IR/Raman) to validate DFT-predicted geometries .
- Error analysis : Check for systematic errors in computational settings (e.g., basis set size, solvent models) .
- Dynamic effects : Use molecular dynamics (MD) to account for conformational flexibility in solution vs. crystalline states .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst screening : Test Pd/Cu catalysts for propargyl coupling efficiency; monitor via TLC/GC-MS .
- Inert conditions : Ensure rigorous exclusion of moisture/oxygen using Schlenk techniques .
- Workflow automation : Implement continuous-flow reactors for exothermic steps (e.g., esterification) to improve reproducibility.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
